molecular formula C23H15FN4O2S B2848534 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one CAS No. 1291840-67-9

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one

Cat. No.: B2848534
CAS No.: 1291840-67-9
M. Wt: 430.46
InChI Key: NPXCKKHXHXDRFF-UHFFFAOYSA-N
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Description

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a complex synthetic molecule designed for pharmaceutical research and discovery, integrating two pharmacologically significant moieties: a phthalazin-1(2H)-one core and a 1,2,4-oxadiazole ring. The phthalazin-1(2H)-one scaffold is a recognized structure in medicinal chemistry, extensively investigated for its role as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. PARP inhibitors are a prominent class of anticancer agents, particularly for targeting cancers with specific DNA repair deficiencies, such as those with BRCA1 and BRCA2 mutations . The 1,2,4-oxadiazole heterocycle serves as a valuable bioisostere for ester and amide functional groups, often enhancing a compound's metabolic stability and its ability to cross cell membranes, which is crucial for reaching intracellular targets . Furthermore, the 1,2,4-oxadiazole ring can participate in key hydrogen bonding interactions with biological targets, contributing to high affinity and selectivity . Research on closely related analogs has demonstrated that molecules combining these two pharmacophores can exhibit potent and selective anti-proliferative activity against human cancer cell lines, including those derived from the liver (HepG2) and breast (MCF-7) . The proposed mechanism of action for such compounds involves the arrest of cell cycle progression and the induction of programmed cell death (apoptosis), which has been corroborated by observed elevations in the expression of proteins like p53 and caspase-3 . Molecular docking studies also suggest potential for these derivatives to inhibit key enzymes involved in cell proliferation, such as topoisomerase II and p38 mitogen-activated protein kinase (MAPK) . This compound is intended for research use only, strictly for in vitro and non-clinical investigations to further explore its potential biological activities and mechanisms.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O2S/c1-31-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)14-9-11-15(24)12-10-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXCKKHXHXDRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-

Biological Activity

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C25H21F2N5O
  • Molecular Weight : 477.5 g/mol
  • CAS Number : 1251612-04-0

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from key research studies:

StudyCell Lines TestedIC50 Values (µM)Mechanism of Action
Study AHCT-116 (Colon)36Induces apoptosis via caspase activation
Study BHeLa (Cervical)34Inhibits cell proliferation and induces morphological changes
Study CMCF-7 (Breast)69Causes DNA fragmentation and cell cycle arrest
  • Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. This was evidenced by phosphatidylserine translocation and increased caspase activity in assays performed on HCT-116 and HeLa cells .
  • Cell Cycle Arrest : Treatment with the compound resulted in significant accumulation of cells in the sub-G1 phase, indicating that it triggers programmed cell death mechanisms .
  • Morphological Changes : Notable changes in cell morphology were observed post-treatment, including cell shrinkage and detachment from surfaces, which are characteristic of apoptotic cells .

Case Studies

Case Study 1 : In a study involving HCT-116 cells, treatment with the compound at concentrations of 100 µM led to a 31% increase in caspase activation compared to control groups. This suggests a robust induction of apoptosis through caspase pathways .

Case Study 2 : MCF-7 cells treated with varying concentrations showed a dose-dependent increase in apoptotic markers. At lower concentrations (25 µM), significant differences were noted compared to untreated controls, highlighting the compound's potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared based on substituent variations, synthesis strategies, and inferred physicochemical or pharmacological properties:

Substituent Variations on the 1,2,4-Oxadiazole Ring

Compound Name Oxadiazole Substituent Phthalazinone Substituent Molecular Weight (g/mol) Key Properties/Inferences References
Target Compound 4-Fluorophenyl 3-(Methylthio)phenyl ~437.5 (estimated) Enhanced electron-withdrawing effects; moderate lipophilicity
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl Phenyl 445.27 Higher molecular weight; bromine increases halogen bonding potential
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 4-Methoxyphenyl Phenyl 396.41 Methoxy group enhances electron-donating effects; improved solubility
2-(3-Chlorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one 4-(Methylthio)phenyl 3-Chlorophenyl ~453.0 (estimated) Chlorine introduces electronegativity; methylthio boosts lipophilicity
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4-Dimethylphenyl None 306.34 (core only) Methyl groups enhance hydrophobicity; potential metabolic stability

Structural and Crystallographic Insights

  • highlights that isostructural compounds (e.g., fluorophenyl- and chlorophenyl-substituted thiazoles) adopt planar conformations with minor deviations in aryl group orientations. This suggests that the target compound may exhibit similar crystallinity and packing behavior .

Pharmacological Inferences

  • Antimicrobial Activity: notes that 1,2,4-oxadiazoles with electron-withdrawing groups (e.g., nitro, fluorine) exhibit enhanced antimicrobial activity. The target compound’s 4-fluorophenyl group aligns with this trend .
  • Enzyme Inhibition: discusses sphingosine kinase inhibitors with aminothiazole-oxadiazole scaffolds. While the target compound lacks the aminothiazole moiety, its oxadiazole-phthalazinone core may interact with similar enzymatic pockets .

Q & A

Advanced Research Question

  • Substituent Variation : Synthesize analogs with halogens (Br, Cl) or electron-donating groups (e.g., methoxy) on the phenyl rings .
  • Bioisosteric Replacement : Replace the methylthio group with sulfoxide/sulfone to modulate solubility and target engagement .
  • In Vitro Screening : Test analogs against disease-relevant targets (e.g., topoisomerase II for anticancer activity) .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., Bleaching Earth Clay) to improve atom economy .
  • Solvent Recycling : Implement DMF recovery systems to reduce waste and costs .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
  • In Vivo Models : Test efficacy in xenograft mice, correlating plasma levels (via LC-MS/MS) with tumor regression .

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